1-(4-Chlorophenyl)-3-methylbutan-2-ol
Overview
Description
1-(4-Chlorophenyl)-3-methylbutan-2-ol is an organic compound that belongs to the class of secondary alcohols It features a chlorophenyl group attached to a butanol backbone, making it a versatile molecule in various chemical reactions and applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-3-methylbutan-2-ol typically involves the following steps:
Grignard Reaction: The initial step involves the formation of a Grignard reagent by reacting 4-chlorobromobenzene with magnesium in anhydrous ether. This forms 4-chlorophenylmagnesium bromide.
Addition to Ketone: The Grignard reagent is then reacted with 3-methyl-2-butanone under controlled conditions to yield the desired alcohol. The reaction is typically carried out at low temperatures to ensure selectivity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity. The use of catalysts and optimized solvents can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-3-methylbutan-2-ol undergoes various chemical reactions, including:
Oxidation: The secondary alcohol can be oxidized to form the corresponding ketone using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or PCC in dichloromethane.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 1-(4-Chlorophenyl)-3-methylbutan-2-one.
Reduction: 1-(4-Chlorophenyl)-3-methylbutane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Chlorophenyl)-3-methylbutan-2-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and as a precursor in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-methylbutan-2-ol depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to its observed effects. For example, its antimicrobial activity could be due to the disruption of microbial cell membranes or inhibition of essential enzymes.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)-2-methylpropan-2-ol: Similar structure but with a different alkyl group.
1-(4-Chlorophenyl)-3-methylbutane: The fully reduced form of the compound.
4-Chlorobenzyl alcohol: A simpler structure with a single hydroxyl group attached to the benzene ring.
Uniqueness
1-(4-Chlorophenyl)-3-methylbutan-2-ol is unique due to its specific combination of a chlorophenyl group and a secondary alcohol. This combination allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis. Its potential biological activities also make it a compound of interest in medicinal chemistry.
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-methylbutan-2-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClO/c1-8(2)11(13)7-9-3-5-10(12)6-4-9/h3-6,8,11,13H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBAJDMVADUVMKD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC1=CC=C(C=C1)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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